molecular formula C20H22FN3O2 B2999700 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea CAS No. 894015-06-6

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea

Cat. No.: B2999700
CAS No.: 894015-06-6
M. Wt: 355.413
InChI Key: VEMGVDWBZIKANJ-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure with a fluorophenyl group, a pyrrolidinone ring, and an isopropylphenyl urea moiety, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 4-fluorophenyl-substituted amine and a carbonyl compound.

    Introduction of the isopropylphenyl group: This step often involves a nucleophilic substitution reaction where the pyrrolidinone intermediate reacts with an isopropylphenyl isocyanate.

    Final urea formation: The final step involves the reaction of the intermediate with a urea derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbonyl compounds.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Researchers can use the compound to study its interactions with biological molecules, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound can be utilized in the development of new chemical processes or products, such as coatings or adhesives.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea involves its interaction with specific molecular targets. The fluorophenyl and isopropylphenyl groups may facilitate binding to target proteins or enzymes, while the pyrrolidinone ring and urea moiety contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-(4-isopropylphenyl)urea: Lacks the pyrrolidinone ring, which may affect its binding affinity and stability.

    1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Lacks the isopropyl group, potentially altering its hydrophobic interactions and overall activity.

    1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea: Substitution of fluorine with chlorine may impact its electronic properties and reactivity.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-13(2)14-3-7-16(8-4-14)22-20(26)23-17-11-19(25)24(12-17)18-9-5-15(21)6-10-18/h3-10,13,17H,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMGVDWBZIKANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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